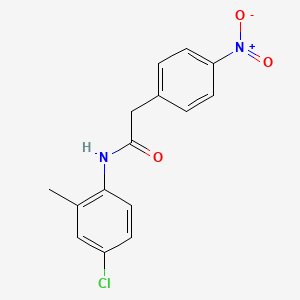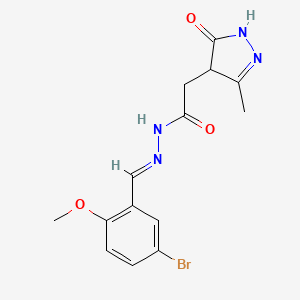
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide, also known as N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects through inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. It has also been proposed that it may inhibit the growth of cancer cells through induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide in lab experiments is its potential therapeutic applications, which may lead to the development of new treatments for inflammatory diseases and cancer. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide. One area of focus could be on its potential use in the treatment of inflammatory diseases, such as arthritis, as it has been shown to have anti-inflammatory effects in animal models. Additionally, further research could be conducted on its mechanism of action and potential side effects, as well as its potential use in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide involves the reaction of 4-chloro-2-methylaniline and 4-nitrobenzoyl chloride in the presence of base and solvent. The resulting product is purified through recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-8-12(16)4-7-14(10)17-15(19)9-11-2-5-13(6-3-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFABZKKRTMCSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982842 |
Source


|
| Record name | N-(4-Chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6429-40-9 |
Source


|
| Record name | N-(4-Chloro-2-methylphenyl)-2-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)



![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)